molecular formula C17H26BNO2 B1393455 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine CAS No. 1150271-49-0

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine

Cat. No.: B1393455
CAS No.: 1150271-49-0
M. Wt: 287.2 g/mol
InChI Key: BDUALGDDEAYXJF-UHFFFAOYSA-N
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Description

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a benzyl group, which is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group

Mechanism of Action

Target of Action

The primary targets of 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine, also known as 2-(Pyrrolidinomethyl)phenylboronic acid, pinacol ester, are typically organic compounds that contain carbon-carbon double bonds . This compound is often used in organic synthesis reactions, where it can interact with these targets to form new chemical bonds .

Mode of Action

This compound is known to participate in borylation reactions, where it can add a boron atom to the carbon-carbon double bond of the target molecule . This is often facilitated by the presence of a palladium catalyst . The resulting product is a boronic ester, which can be further reacted to form a variety of other compounds .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reactions it is used in. For example, in the Suzuki-Miyaura reaction, the boronic ester can react with an aryl halide in the presence of a base to form a new carbon-carbon bond . This can be used to synthesize a wide range of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It is known that the compound is sensitive to air and moisture , suggesting that it may be rapidly metabolized or degraded in biological systems. Its bioavailability is likely to be influenced by these factors, as well as by the specific conditions of its administration .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to form new chemical bonds. By participating in reactions like borylation, it can facilitate the synthesis of a wide range of organic compounds . These can have various effects depending on their structure and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. For example, the presence of a suitable catalyst and base is necessary for it to participate in reactions like the Suzuki-Miyaura reaction . Additionally, the compound is sensitive to air and moisture , so it must be stored and handled under appropriate conditions to maintain its stability and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine typically involves the following steps:

Industrial Production Methods

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the boron-containing group.

Properties

IUPAC Name

1-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)15-10-6-5-9-14(15)13-19-11-7-8-12-19/h5-6,9-10H,7-8,11-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUALGDDEAYXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674857
Record name 1-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-49-0
Record name 1-[[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150271-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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